molecular formula C13H18BrNO B1398934 N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine CAS No. 1250066-86-4

N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine

Cat. No.: B1398934
CAS No.: 1250066-86-4
M. Wt: 284.19 g/mol
InChI Key: KWFLQIVXPXRQLK-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine is a chemical compound with the molecular formula C13H18BrNO. It is also known by its IUPAC name, N-(3-bromobenzyl)-N-methyltetrahydro-2H-pyran-4-amine . This compound is characterized by the presence of a bromophenyl group attached to a methyloxan-4-amine structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine typically involves the reaction of 3-bromobenzyl chloride with N-methyltetrahydro-2H-pyran-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(3-bromophenyl)methyl]-N-methyloxan-4-one, while reduction can produce N-[(3-phenyl)methyl]-N-methyloxan-4-amine .

Scientific Research Applications

N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signal transduction pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromophenyl)dimethylamine: Similar in structure but lacks the oxan-4-amine moiety.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group but has a different core structure.

    3-bromo-N,N-dimethylaniline: Similar bromophenyl group but different amine structure

Uniqueness

N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine is unique due to its combination of a bromophenyl group with an oxan-4-amine structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-15(13-5-7-16-8-6-13)10-11-3-2-4-12(14)9-11/h2-4,9,13H,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFLQIVXPXRQLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)Br)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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